4-cyano-N-phenylbenzamide
Overview
Description
4-Cyano-N-phenylbenzamide is an organic compound with the molecular formula C14H10N2O It is characterized by the presence of a cyano group (-CN) and a phenyl group attached to a benzamide structure
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-cyano-N-phenylbenzamide typically involves the reaction of substituted aryl or heteryl amines with alkyl cyanoacetates. One common method is the direct treatment of different amines with methyl cyanoacetate without solvent at room temperature, yielding the target N-substituted cyanoacetamide compounds . Another method involves stirring ethyl cyanoacetate with amines at 70°C for 6 hours, followed by stirring at room temperature overnight .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
4-Cyano-N-phenylbenzamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form different oxidation products.
Reduction: Reduction reactions can convert the cyano group to other functional groups such as amines.
Substitution: The compound can participate in substitution reactions, where the cyano or phenyl groups are replaced by other substituents.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like lithium aluminum hydride for reduction, and various nucleophiles for substitution reactions. The reaction conditions, such as temperature, solvent, and pH, are carefully controlled to achieve the desired products.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction may produce primary amines. Substitution reactions can lead to a wide range of derivatives with different functional groups.
Scientific Research Applications
4-Cyano-N-phenylbenzamide has diverse applications in scientific research, including:
Mechanism of Action
The mechanism of action of 4-cyano-N-phenylbenzamide involves its interaction with specific molecular targets and pathways. The cyano group and phenyl ring play crucial roles in its binding affinity and reactivity. The compound can act as an inhibitor or modulator of certain enzymes and receptors, influencing various biochemical processes .
Comparison with Similar Compounds
Similar Compounds
N-(4-Cyanophenyl)benzamide: This compound shares a similar structure but differs in the position of the cyano group.
4-Cyano-N-phenylbenzamide derivatives: Various derivatives with different substituents on the phenyl ring or cyano group have been studied for their unique properties.
Uniqueness
This compound is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and biological activity
Biological Activity
4-Cyano-N-phenylbenzamide is a compound that has garnered attention in the fields of medicinal chemistry and pharmacology due to its potential biological activities. This article provides a detailed overview of its biological activity, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
This compound features a benzamide structure with a cyano group at the para position relative to the nitrogen atom. The molecular formula is . The presence of the cyano group enhances the compound's reactivity and may influence its interaction with biological targets.
Anticancer Properties
Research indicates that this compound exhibits significant anticancer activity. It has been studied for its potential as an inhibitor of various cancer-related enzymes and receptors. For instance, it has shown promise in disrupting androgen receptor signaling pathways, which are critical in certain types of cancer, particularly prostate cancer.
- In Vitro Studies : In vitro studies have demonstrated that this compound can inhibit cell proliferation in cancer cell lines. The compound's efficacy was evaluated using various assays to measure cell viability and apoptosis induction.
- In Vivo Studies : Animal models have been employed to assess the compound's effectiveness in reducing tumor size. For example, xenograft models involving human cancer cells have shown that treatment with this compound significantly decreases tumor growth without adversely affecting body weight, suggesting low toxicity .
Antimicrobial Activity
In addition to its anticancer properties, this compound has been investigated for its antimicrobial effects. Studies have indicated that derivatives of this compound exhibit activity against various bacterial strains and protozoan parasites.
- Mechanism of Action : The antimicrobial activity is believed to stem from the compound's ability to disrupt cellular processes in pathogens, potentially by inhibiting key enzymes or interfering with DNA replication .
Structure-Activity Relationship (SAR)
The biological activity of this compound can be influenced by structural modifications. Research has identified several derivatives that enhance its potency and selectivity against specific biological targets.
Compound Name | Structural Modifications | Biological Activity |
---|---|---|
4-Cyano-N-(2-fluorophenyl)benzamide | Fluorine substitution | Enhanced lipophilicity and metabolic stability |
4-Cyano-N-(4-fluorophenyl)benzamide | Different fluorine position | Altered pharmacokinetics |
N-(2-Fluorophenyl)-4-methylbenzamide | Methyl substitution | Different biological activities |
These variations highlight the importance of functional groups in modulating the pharmacological properties of the base structure .
Case Studies
- Case Study on Anticancer Efficacy : A study evaluated the efficacy of this compound in a mouse model of glioblastoma. Results indicated a significant reduction in tumor weight compared to control groups, with minimal side effects observed .
- Antimicrobial Efficacy Against Trypanosomiasis : Another investigation focused on the compound's activity against Trypanosoma brucei, demonstrating effective parasite clearance in infected mice through oral administration .
Properties
IUPAC Name |
4-cyano-N-phenylbenzamide | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H10N2O/c15-10-11-6-8-12(9-7-11)14(17)16-13-4-2-1-3-5-13/h1-9H,(H,16,17) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PMOXWVIRAXTQPK-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)NC(=O)C2=CC=C(C=C2)C#N | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H10N2O | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40368974 | |
Record name | Benzamide, 4-cyano-N-phenyl- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40368974 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
222.24 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
17922-96-2 | |
Record name | Benzamide, 4-cyano-N-phenyl- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40368974 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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